N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Pyridinium Moiety: The 4-methylpyridinium group can be introduced through a nucleophilic substitution reaction using 4-methylpyridine and an appropriate leaving group.
Acetamide Linkage Formation: The acetamide linkage can be formed by reacting the benzothiazole derivative with an acylating agent, such as acetic anhydride or acetyl chloride.
Formation of Chloride Salt: The final step involves the formation of the chloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.
Industry: As a component in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Pyridinium Compounds: Compounds with similar pyridinium groups, such as 4-methylpyridine or 1-methylpyridinium chloride.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride is unique due to its specific combination of benzothiazole and pyridinium moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-11-6-8-18(9-7-11)10-14(19)17-15-16-12-4-2-3-5-13(12)20-15;/h2-9H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCJXNGSSREFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)NC2=NC3=CC=CC=C3S2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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